2,5-Dibromo-4-(trifluoromethyl)pyrimidine
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Overview
Description
2,5-Dibromo-4-(trifluoromethyl)pyrimidine is a chemical compound with the CAS Number: 785777-91-5 . It has a molecular weight of 305.88 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C5HBr2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and vapor pressure are not provided in the search results.Scientific Research Applications
Generation and Functionalization of Metal-Bearing Pyrimidines
2,5-Dibromo-4-(trifluoromethyl)pyrimidine is used in the generation of 5-pyrimidyllithium species. These species are stable when flanked by electron-withdrawing substituents like trifluoromethyl. They lead to the production of 5-carboxylic acids, with high yields obtained from various pyrimidines upon halogen/metal permutation and carboxylation. This process is significant in organic synthesis, particularly for creating molecules with potential biological activity or for material science applications (Schlosser, Lefebvre, & Ondi, 2006).
Development of Blue-Emitting Phosphors for OLEDs
This compound derivatives are integral in synthesizing new classes of heteroleptic Ir(III) metal complexes. These complexes show potential in producing high-efficiency blue and white organic light-emitting diodes (OLEDs). The photophysical properties and emission color of these complexes are influenced by the relative position of nitrogen atoms in the pyrimidine fragment, demonstrating their importance in advanced material science and electronic device applications (Chang et al., 2013).
Synthesis of Antitumor Agents
In cancer research, the synthesis of compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine using this compound as an intermediate has shown potential. These compounds demonstrate significant activity against specific types of tumors, such as the Walker 256 carcinosarcoma in rats. This application underscores the compound's role in developing new chemotherapy agents (Grivsky et al., 1980).
Use in Coordination Chemistry for Therapeutic Applications
1,2,4-Triazolo[1,5-a]pyrimidines, related to this compound, are used in coordination chemistry to develop compounds with promising therapeutic properties. These compounds have been investigated for anticancer, antiparasitic, and antibacterial applications, highlighting their potential in medicinal chemistry (Łakomska & Fandzloch, 2016).
Synthesis of Electron-Accepting Polymers
In the field of polymer science, 2,5-dibromopyrimidine (a related compound) is used to create poly(pyrimidine-2,5-diyl). This polymer, through chemical and electrochemical reductions, can be converted into electrically conducting materials. This showcases the compound's utility in creating new materials with specific electrical properties, which could have applications in electronics and material science (Kanbara et al., 1992).
Safety and Hazards
This compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2,5-dibromo-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRLEROVGVYLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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